molecular formula C25H34N4O7 B12630091 (2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B12630091
M. Wt: 502.6 g/mol
InChI Key: USYVIFGAPMRJSN-OALUTQOASA-N
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Description

The compound (2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,5-b]isoquinolin-2-yl group, a propanoylamino group, and a hexanoic acid moiety. Its intricate design makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves multiple steps, including the formation of the imidazo[1,5-b]isoquinolin-2-yl core, the attachment of the propanoylamino group, and the incorporation of the hexanoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and protein binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific pathways involved in disease processes, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
  • **(2S)-2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

Uniqueness

The uniqueness of (2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid lies in its specific structural features, such as the imidazo[1,5-b]isoquinolin-2-yl group and the hexanoic acid moiety. These features confer unique reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C25H34N4O7

Molecular Weight

502.6 g/mol

IUPAC Name

(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C25H34N4O7/c1-25(2,3)36-23(34)26-12-7-6-10-18(22(32)33)27-20(30)11-13-28-21(31)19-14-16-8-4-5-9-17(16)15-29(19)24(28)35/h4-5,8-9,18-19H,6-7,10-15H2,1-3H3,(H,26,34)(H,27,30)(H,32,33)/t18-,19-/m0/s1

InChI Key

USYVIFGAPMRJSN-OALUTQOASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCN1C(=O)[C@@H]2CC3=CC=CC=C3CN2C1=O

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)CCN1C(=O)C2CC3=CC=CC=C3CN2C1=O

Origin of Product

United States

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